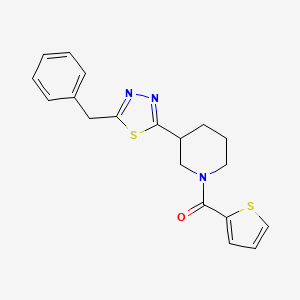

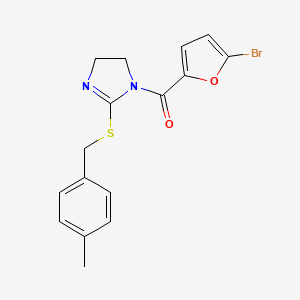

2-(4-溴苯基)-N-(2-(2-氧代嘧啶-1(2H)-基)乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide" is a derivative of acetamide with potential biological activities. The structure of this compound suggests that it may have interactions with various biological targets due to the presence of a pyrimidine ring, which is a common feature in many pharmaceutical agents. The bromophenyl group may also contribute to its activity profile by influencing the compound's binding affinity to different receptors or enzymes.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives was achieved in five steps using methyl 3-methoxy-5-methylbenzoate as a key intermediate . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane . These methods could potentially be adapted to synthesize the compound by modifying the starting materials and reaction conditions to incorporate the specific substituents of the target molecule.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR and LC-MS, as well as by X-ray crystallography . These techniques can provide detailed information about the molecular geometry, intermolecular interactions, and the presence of specific functional groups. For example, the crystal structure of a related compound exhibited intermolecular hydrogen bonds of the type N–H···O, which are crucial for the stability of the molecular conformation .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents. The presence of a pyrimidine ring and a bromophenyl group in the compound suggests that it could participate in nucleophilic substitution reactions, where the bromine atom could be displaced by other nucleophiles. Additionally, the amide group could be involved in hydrolysis reactions under certain conditions, leading to the formation of the corresponding carboxylic acid and amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a pyrimidine ring and substituents like bromophenyl can affect these properties by altering the compound's polarity and intermolecular forces. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, can be predicted using in silico methods such as molecular docking and drug-likeness analysis based on Lipinski's rule .

Relevant Case Studies

Several studies have evaluated the biological activities of acetamide derivatives. For instance, certain derivatives have shown anticancer activity against a panel of 60 cancer cell lines , while others have been investigated for their anticonvulsant and antimicrobial activities . The compound with a 4-bromophenyl substituent demonstrated significant anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats . These case studies highlight the potential therapeutic applications of acetamide derivatives and provide a basis for further investigation of the compound "2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide".

科学研究应用

抗惊厥剂

对 4,6-二甲基-2-硫代嘧啶的 S-乙酰胺衍生物的研究表明,在大鼠戊四氮唑诱发的癫痫模型中具有中等的抗惊厥活性。具体来说,具有4-溴苯基取代基的化合物表现出显着的活性,表明包括与查询化合物类似的结构在内的溴苯基乙酰胺衍生物可能是抗惊厥药物开发的有希望的候选者 (Severina 等人,2020)。

抗菌活性

含有嘧啶酮和噻吩环的化合物已被合成用于其抗菌特性。使用 2-氯-6-乙氧基-4-乙酰基吡啶作为起始原料,产生了一系列具有良好抗菌和抗真菌活性的化合物,与标准药物相当。这表明类似于所讨论化合物的嘧啶酮衍生物可能具有有用的抗菌应用 (Hossan 等人,2012)。

抗癌活性

吡唑并嘧啶的衍生物已被研究其抗癌和抗脂氧合酶活性。合成了一系列 6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮,并对各种癌细胞系表现出细胞毒性活性,表明基于嘧啶的化合物可能是抗癌药物开发的潜在候选者 (Rahmouni 等人,2016)。

分子对接研究

N-(2-氨基苯基)-2-(2-异丙苯氧基)乙酰胺的合成及其通过分子对接针对 VEGFr 受体的结构分析证明了其抗癌潜力。这项研究强调了结构分析和分子对接在识别新化合物的潜在生物活性中的重要性,包括与查询化合物在结构上相关的化合物 (Sharma 等人,2018)。

属性

IUPAC Name |

2-(4-bromophenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O2/c15-12-4-2-11(3-5-12)10-13(19)16-7-9-18-8-1-6-17-14(18)20/h1-6,8H,7,9-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUSANDKSNXBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)CCNC(=O)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2541099.png)

![Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate](/img/structure/B2541101.png)

![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2541102.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2541107.png)

![3-[2-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one;hydrochloride](/img/structure/B2541109.png)

![[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B2541110.png)